molecular formula C7H10O2S B567349 Ethyl 2-(thietan-3-ylidene)acetate CAS No. 1223573-30-5

Ethyl 2-(thietan-3-ylidene)acetate

Cat. No.: B567349
CAS No.: 1223573-30-5
M. Wt: 158.215
InChI Key: YCIMIBQKAIDZFE-UHFFFAOYSA-N
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Description

Ethyl 2-(thietan-3-ylidene)acetate is an organic compound with the molecular formula C7H10O2S. It is characterized by the presence of a thietan ring, which is a four-membered ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(thietan-3-ylidene)acetate can be synthesized through a multi-step reaction process. One common method involves the reaction of thietan-3-ylidene-acetic acid ethyl ester with benzylamine at ambient temperature for 14 hours. The crude product is then purified by flash chromatography using a heptane-ethyl acetate gradient .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of nickel (II) chloride hexahydrate and sodium borohydride in methanol at 0°C has been reported for the preparation of this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(thietan-3-ylidene)acetate undergoes various chemical reactions, including substitution reactions. For example, it reacts with phenylmethanamine to form ethyl 2-(3-(benzylamino)thietan-3-yl)acetate .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include benzylamine, nickel (II) chloride hexahydrate, and sodium borohydride. Reaction conditions often involve ambient temperature and the use of solvents such as methanol and tetrahydrofuran .

Major Products Formed: The major products formed from the reactions of this compound include various substituted thietan derivatives, such as ethyl 2-(3-(benzylamino)thietan-3-yl)acetate .

Scientific Research Applications

Ethyl 2-(thietan-3-ylidene)acetate has several scientific research applications. It is used in the synthesis of complex organic molecules and as a building block in medicinal chemistry. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and other bioactive compounds .

Mechanism of Action

The mechanism of action of ethyl 2-(thietan-3-ylidene)acetate involves its interaction with various molecular targets. The thietan ring can undergo nucleophilic substitution reactions, which are crucial for its biological activity. The compound’s effects are mediated through its interaction with specific enzymes and receptors in biological systems .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-(thietan-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c1-2-9-7(8)3-6-4-10-5-6/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIMIBQKAIDZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223573-30-5
Record name ethyl 2-(thietan-3-ylidene)acetate
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